6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group, and a quinazoline core. It has shown promise in various scientific research fields, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and subsequent methylsulfonylation. Key steps include:
Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to cell signaling pathways, particularly those involving the PI3K/AKT/mTOR pathway.
Chemical Biology: It serves as a tool compound to study the effects of methylsulfonylation on biological activity.
Pharmaceutical Development: The compound is explored for its potential to be developed into a therapeutic drug for various diseases.
Mechanism of Action
The mechanism of action of 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves inhibition of key enzymes and signaling pathways. Specifically, it inhibits the phosphorylation of AKT, a crucial component of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
CYH33: A selective PI3Kα inhibitor with a similar piperazine and quinazoline structure.
Pictilisib: Another PI3K inhibitor used in cancer research.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methylsulfonyl)piperazine: A compound with similar methylsulfonyl and piperazine groups.
Uniqueness
6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is unique due to its specific combination of functional groups and its potent activity against cancer cells. Its ability to inhibit the PI3K/AKT/mTOR pathway with high specificity makes it a valuable compound in cancer research and potential therapeutic development.
Properties
Molecular Formula |
C24H26N4O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
6-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C24H26N4O5S/c1-34(32,33)26-15-13-25(14-16-26)21(29)11-6-12-27-22-17-7-2-3-8-18(17)24(31)28(22)20-10-5-4-9-19(20)23(27)30/h2-5,7-10,22H,6,11-16H2,1H3 |
InChI Key |
CSCRBDQGMDHIPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.